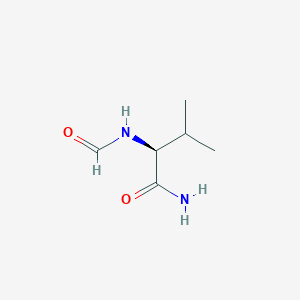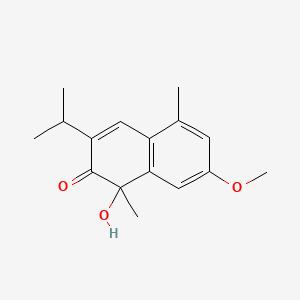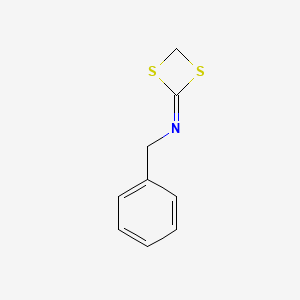
N-Benzyl-1,3-dithietan-2-imine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-1,3-dithietan-2-imine is a heterocyclic compound containing sulfur and nitrogen atoms within its ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Benzyl-1,3-dithietan-2-imine can be synthesized through the reaction of benzylamine with carbon disulfide and an appropriate oxidizing agent. The reaction typically involves the formation of an intermediate, which then cyclizes to form the dithietane ring. The reaction conditions often include the use of a solvent such as dichloromethane and a catalyst to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.
Chemical Reactions Analysis
Types of Reactions
N-Benzyl-1,3-dithietan-2-imine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Benzylamine derivatives.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
N-Benzyl-1,3-dithietan-2-imine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.
Mechanism of Action
The mechanism of action of N-Benzyl-1,3-dithietan-2-imine involves its interaction with biological molecules through its imine and dithietane functional groups. The imine group can form reversible covalent bonds with nucleophilic sites on enzymes or receptors, modulating their activity. The dithietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with various molecular targets .
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-1,3-dithiolane-2-imine: Similar structure but with a dithiolane ring instead of a dithietane ring.
N-Benzyl-1,3-oxazolidin-2-imine: Contains an oxygen atom in the ring, leading to different reactivity and applications.
N-Benzyl-1,3-thiazolidin-2-imine: Contains a sulfur and nitrogen atom in a five-membered ring, showing different biological activities.
Uniqueness
N-Benzyl-1,3-dithietan-2-imine is unique due to its dithietane ring, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for developing new synthetic methodologies and exploring novel biological activities .
Properties
CAS No. |
59753-70-7 |
|---|---|
Molecular Formula |
C9H9NS2 |
Molecular Weight |
195.3 g/mol |
IUPAC Name |
N-benzyl-1,3-dithietan-2-imine |
InChI |
InChI=1S/C9H9NS2/c1-2-4-8(5-3-1)6-10-9-11-7-12-9/h1-5H,6-7H2 |
InChI Key |
MVLIOJWOSANAAD-UHFFFAOYSA-N |
Canonical SMILES |
C1SC(=NCC2=CC=CC=C2)S1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



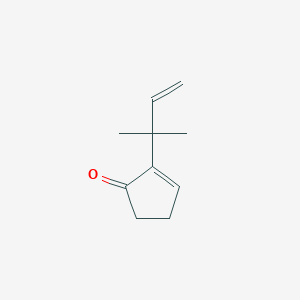
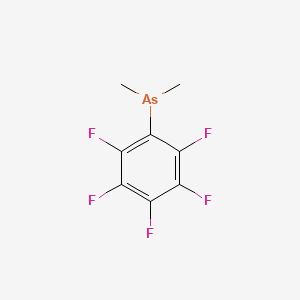

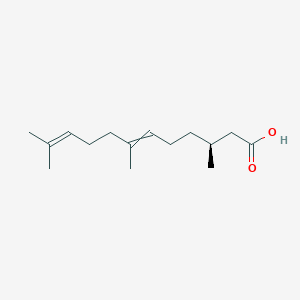
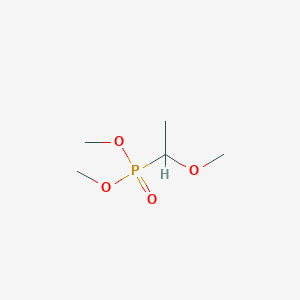
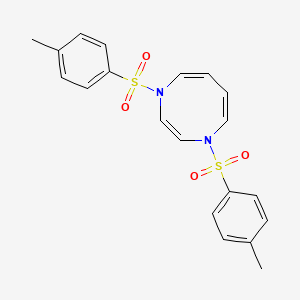

![1-(Heptyloxy)-4-{(Z)-[4-(2-methylbutyl)phenyl]-NNO-azoxy}benzene](/img/structure/B14614267.png)


